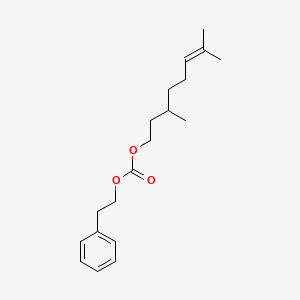
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate is an organic compound with the molecular formula C19H28O3 and a molecular weight of 304.424 g/mol . It is characterized by the presence of a carbonate ester functional group, which is formed by the reaction of an alcohol with carbonic acid. This compound is known for its unique structural features, which include a phenethyl group and a dimethyloctenyl group.
Méthodes De Préparation
The synthesis of 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate typically involves the reaction of 3,7-dimethyloct-6-en-1-ol with phenethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3,7-Dimethyloct-6-en-1-ol+Phenethyl chloroformate→3,7-Dimethyloct-6-en-1-yl phenethyl carbonate+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonate ester to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonate ester group, leading to the formation of different esters or ethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of 3,7-Dimethyloct-6-en-1-yl phenethyl carbonate involves its interaction with specific molecular targets and pathways. The carbonate ester group can undergo hydrolysis to release phenethyl alcohol and 3,7-dimethyloct-6-en-1-ol, which can then interact with various enzymes and receptors in biological systems. These interactions can modulate cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
3,7-Dimethyloct-6-en-1-yl phenethyl carbonate can be compared with other similar compounds, such as:
3,7-Dimethyloct-6-en-1-yl acetate: This compound has an acetate ester group instead of a carbonate ester, resulting in different chemical reactivity and applications.
Phenethyl acetate: This compound lacks the dimethyloctenyl group, making it less complex and with different physical and chemical properties.
3,7-Dimethyloct-6-en-1-yl benzoate: This compound contains a benzoate ester group, which imparts different aromatic characteristics and reactivity.
The uniqueness of this compound lies in its combination of the phenethyl and dimethyloctenyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
94291-60-8 |
|---|---|
Formule moléculaire |
C19H28O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enyl 2-phenylethyl carbonate |
InChI |
InChI=1S/C19H28O3/c1-16(2)8-7-9-17(3)12-14-21-19(20)22-15-13-18-10-5-4-6-11-18/h4-6,8,10-11,17H,7,9,12-15H2,1-3H3 |
Clé InChI |
SIUXHHHLKJUSAT-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCOC(=O)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


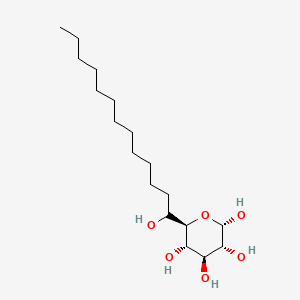
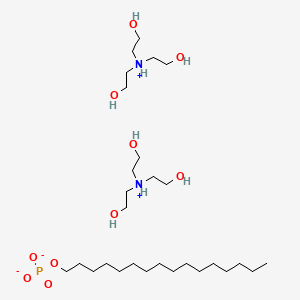


![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)

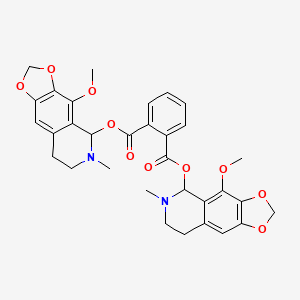

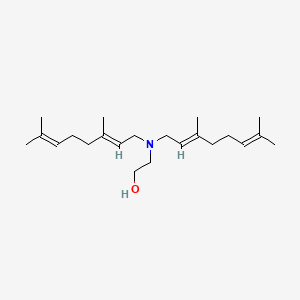
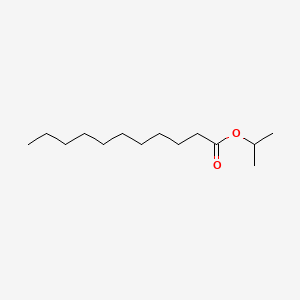
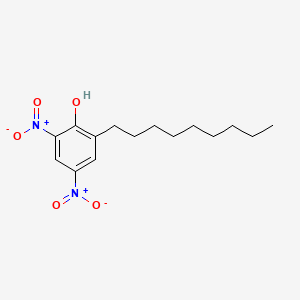

![1-[2-(2-Hydroxyethoxy)ethoxy]dodecan-2-ol](/img/structure/B12662450.png)
